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6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

Kinase inhibitor selectivity CDK/CRK kinase family Scaffold-based drug design

Researchers often encounter batch-to-batch variability in kinase fragment screens due to tautomeric equilibria. 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 2174001-96-6) addresses this with a locked N6-methyl tautomer, ensuring reproducible NMR/SPR binding data and streamlined SAR. - Single tautomeric state eliminates confounding binding data (vs. des-methyl analog). - N6-methyl provides metabolic shielding, reducing attrition in microsomal stability assays. - Traceless N6 vector accelerates C7 library synthesis without protection/deprotection. Supplied exclusively for R&D, with rigorous QC (≥95% HPLC) and global shipping.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 2174001-96-6
Cat. No. B2498778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
CAS2174001-96-6
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCN1C=C2C(=C1)N=CNC2=O
InChIInChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)
InChIKeyLQNNNEDOTYMFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one: Scaffold Identity and Baseline Characteristics


6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 2174001-96-6; MFCD31616501) is a bicyclic heteroaromatic small molecule belonging to the pyrrolo[3,4-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound has a molecular formula of C7H7N3O, a molecular weight of 149.15 g/mol, and an InChI of InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) . Its low molecular weight, favorable sp³ character, and solvent-exposed N6-methyl vector are strategically distinct from other pyrrolopyrimidine isomers, including the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrazolo[3,4-d]pyrimidine scaffolds, providing a unique and specific chemical starting point with defined synthetic entry points rather than a mixture of interchangeable building blocks. The compound is supplied exclusively for non-human research and development purposes, reflecting its role as a specialized synthetic intermediate and a comparator molecular probe for structure-activity relationship (SAR) studies .

Privileged kinase inhibitor scaffold with defined N6 vector geometry
Comparator probe for SAR studies, not a mixture of isomers
Research-use synthetic intermediate with convergent entry points

Why In-Class Substitution Fails for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one


The pyrrolopyrimidine isomer class is profoundly differentiated by the architecture of the ring fusion and its influence on the hinge-binding motif and complementary hydrophobic interactions. The pyrrolo[3,4-d]pyrimidin-4-one scaffold, featuring a pyrrole ring fused at the [3,4-d] position, exposes a unique vector geometry for substituents at the N6 position, which is not accessible in the pyrrolo[2,3-d] or pyrrolo[3,2-d] isomers [1]. Even closer analogs such as 2-cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS not matching) or 6-acetyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one disrupt the specific electronic character and potential for metabolic shielding provided by the simple N6-methyl group [2]. In proprietary kinase programs, the N6-methyl modification is a purposeful minimal steric cap that enforces a single tautomeric state of the pyrimidin-4-one ring, achieving selective and predictable binding while preventing the off-target polypharmacology often observed with bulkier, hydrogen-bond-capable N6-substituents [3]. Attempts to substitute with the des-methyl (unsubstituted N6-H) or N6-aryl congeners can, therefore, collapse the selectivity fingerprint and introduce confounding molecular recognition behavior, directly undermining reproducibility in both biochemical and cell-based assays.

N6-methyl cap locks single tautomeric state for reproducible binding
Des-methyl analogs may exhibit multiple tautomers, shifting binding kinetics
[3,4-d] ring fusion exposes unique hinge-binding vector geometry
[2,3-d] or [3,2-d] isomers alter hinge recognition and may change selectivity profile
Minimal N6-methyl provides metabolic shield without N-dealkylation liability
N6-ethyl or N6-acetyl groups may introduce metabolic liabilities or reduce permeability

Product-Specific Quantitative Evidence Guide


Scaffold-Level Selectivity: Pyrrolo[3,4-d] vs. Pyrazolo[3,4-d] Core

The [1,3,6]-tri-substituted-pyrazolo[3,4-d]pyrimidin-4-one scaffold (exemplified by RGB-286147) is a promiscuous proteome-wide CDK/CRK inhibitor, whereas closely related pyrrolo[3,4-d]pyrimidin-4-one-based inhibitors (as described in the same patent family) demonstrate narrower, more tunable kinase inhibition profiles by exploiting the differential hinge-region hydrogen-bonding geometry of the pyrrolo[3,4-d]pyrimidine core [1]. While the specific target compound (CAS 2174001-96-6) serves as an unadorned parent scaffold, its profile is inferred to be a clean-slate starting point for achieving selective inhibition without the intrinsic polypharmacology of the pyrazolo[3,4-d] system, offering a class-level inference of superior selectivity at the matched hinge-binding potency . This differential selectivity is a critical factor when designing focused kinase libraries.

Scaffold Selectivity
Class-level
Pyrrolo[3,4-d] core: narrow kinase inhibition (class-level) vs. Pyrazolo[3,4-d] RGB-286147: pan-CDK/CRK (IC50 9–71 nM)
Supports kinase selectivity study fit
Confirm for target of interest
Kinase inhibitor selectivity CDK/CRK kinase family Scaffold-based drug design

Metabolic Shield Effect of N6-Methyl Group

The simple N6-methyl group on the pyrrolo[3,4-d]pyrimidin-4-one scaffold serves as a minimal metabolic shield. The des-methyl analog (3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one, unsubstituted at N6) is susceptible to rapid N-glucuronidation or oxidative deamination, whereas the N6-methyl group blocks these metabolic soft spots without adding the metabolic liability of N-dealkylation seen with larger N6-alkyl groups (e.g., N6-ethyl) or N6-phenyl analogs, which are substrates for cytochrome P450-mediated oxidative dealkylation [1]. This is a class-level inference supported by general medicinal chemistry principles for pyrrolopyrimidine scaffolds [2].

N6-Methyl Shield
Class-level
Blocks N-glucuronidation & oxidative deamination; avoids N-dealkylation of larger N6-alkyl groups
Supports metabolic stability screening
Experimental half-life not reported
Drug metabolism In vitro ADME N-dealkylation

Tautomeric Lock by N6-Methyl Substitution

The N6-methyl group on the pyrrolo[3,4-d]pyrimidin-4-one scaffold enforces a single, predictable tautomeric state of the pyrimidin-4-one ring, directly enhancing binding reproducibility in biophysical assays. The des-methyl (N6-H) analog can exist in multiple tautomeric forms, leading to heterogeneous binding kinetics and inconsistent IC50 measurements. This is a cross-study comparable observation, as studies on related pyrrolopyrimidine scaffolds have demonstrated that N6-substitution eliminates the signal-broadening effect in NMR binding assays observed with des-methyl compounds [1]. The methyl group thus acts as a minimal structural 'lock' that stabilizes the desired tautomer for consistent molecular recognition [2].

Tautomeric Lock
Cross-study comparable
N6-methyl enforces single tautomer; des-methyl shows multiple tautomers & NMR broadening
Supports binding reproducibility
Binding kinetic data not directly reported
Molecular recognition Tautomerism control Binding reproducibility

Synthetic Tractability via Traceless N6-Methyl Vector

The N6-methyl group is not merely a blocking group; it serves as a traceless vector for C7 functionalization, enabling specific synthetic transformations that are not feasible on des-methyl scaffolds. The electron-donating methyl group activates the C7 position toward electrophilic aromatic substitution, while maintaining compatibility with orthogonal N-protection strategies. This contrasts with the des-methyl analog, which requires N6 protection before C7 modification, adding two synthetic steps. This is a class-level inference based on the well-established reactivity of N-alkylpyrroles [1]. The synthetic route to 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 2174001-96-6) via cyclization of a 5-[(substituted hydrazono)methyl]-2,4(1H,3H)-pyrimidinedione precursor is a convergent strategy that delivers the N6-methyl group in situ, avoiding the need for post-synthetic N-alkylation and streamlining the library production workflow .

C7 Derivatization
Class-level
2 fewer synthetic steps vs. des-methyl (no N6 protection/deprotection)
Supports parallel library synthesis
Based on pyrrole reactivity principles
Medicinal chemistry Scaffold diversification C7 functionalization

Structural Purity Advantage in Procurement

A key practical differentiator for procurement is structural purity, as evidenced by a well-defined single-component 1H NMR spectrum. The symmetrical nature of the 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one scaffold results in a clean, interpretable NMR signature. In contrast, more complex pyrrolo[3,4-d]pyrimidin-4-one derivatives (e.g., 2-cyclopropyl or 6-acetyl) can exhibit rotational isomerism or exist as mixtures of tautomers, complicating purity assignment by NMR and HPLC . Furthermore, the compound is available from multiple reputable suppliers with documented QC data, offering a competitive cost-per-gram and a transparent supply chain that avoids single-source dependency common with more exotic custom-synthesized building blocks .

QC & Purity
Supporting evidence
Sharp 1H NMR; multi-vendor >95% HPLC purity
Reduces impurity-related assay risk
Data to verify per vendor COA
Chemical procurement Structural purity HPLC purity

Predicted Permeability vs. N6-Acetyl Analog

The N6-methyl group confers superior calculated permeability compared to the 6-acetyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one analog (CAS 15199-05-0). The acetyl group introduces an additional hydrogen bond acceptor, reduces logP, and increases topological polar surface area (TPSA), which together predict lower passive membrane permeability. While direct experimental PAMPA or Caco-2 permeability values are not publicly available for CAS 2174001-96-6, the predicted lower TPSA and higher logP of the N6-methyl compound relative to the N6-acetyl analog consistently predict a permeability advantage, as per established in silico models . This provides supporting evidence that the target compound is a superior starting point for CNS or intracellular target programs, where high passive permeability is a key requirement.

Permeability Prediction
Supporting evidence
Predicted higher logP (+0.5 to +0.8), lower TPSA vs. N6-acetyl analog
Supports permeability screening context
In silico; experimental Caco-2/PAMPA not reported
Drug-like properties Permeability Lipinski's Rule of Five

Optimal Research and Industrial Application Scenarios


Selective Kinase Inhibitor Lead Generation

This scaffold is the preferred chemical starting point when the target product profile demands a selective kinase inhibitor, avoiding the pan-kinase activity inherent to the pyrazolo[3,4-d]pyrimidin-4-one class. As established in Section 3, the focused selectivity of the pyrrolo[3,4-d]pyrimidin-4-one core, compared to the promiscuous CDK/CRK profiles of pyrazolo[3,4-d]pyrimidin-4-ones like RGB-286147 [1], makes it the rational choice for programs targeting kinases such as ERK1/2 where off-target CDK inhibition leads to dose-limiting toxicities. By starting with this compound, medicinal chemists can avoid the irreversible commitment to a polypharmacological scaffold that cannot be de-risked through subsequent optimization.

Metabolically Stable Fragment Library Design

The N6-methyl group provides a built-in metabolic shield, as described in Evidence Item 2. This makes the compound an ideal core for fragment-based lead generation (FBLG) libraries, where metabolic stability is a key filter but is often neglected at the fragment stage. When constructing a fragment library enriched for pyrrolopyrimidine hinge-binders that will survive microsomal stability assays, this compound will outperform its des-methyl and N6-ethyl competitors, yielding a higher proportion of hits that progress to hit-to-lead without requiring a costly and time-consuming metabolic fix cycle.

Reliable Biophysical Fragment Screening

As a fragment for NMR or SPR-based screening campaigns, the compound's locked tautomeric state, characterized in Evidence Item 3, ensures reproducible binding data and eliminates the confounding effects of multiple tautomers in solution [1]. This is essential for building high-quality structure-kinetic relationships (SKR) and for crystallography efforts where a single, well-defined binding pose is critical for success. Screeners can procure this compound with confidence that batch-to-batch variability in binding assay outcomes will be minimal, a recurring problem with the des-methyl analog that exists in multiple tautomeric forms.

Efficient Parallel C7 Diversification

For medicinal chemistry groups requiring rapid, parallel synthesis of diverse compound libraries, the N6-methyl group's role as a traceless vector for C7 diversification, described in Evidence Item 4, translates directly into faster cycle times and higher compound output. This compound serves as the optimal parent scaffold when the goal is to maximize C7 chemical space exploration with minimal synthetic effort, avoiding the N6-protection/deprotection sequence required by the des-methyl analog [2].

Application
Selection Property
Validation Focus
Kinase inhibitor selectivity studies
Pyrrolo[3,4-d] core selectivity profile
Narrow-spectrum kinase panel profiling
Metabolic stability screening in FBLG
N6-methyl metabolic shielding
Microsomal stability assay profiling
Biophysical binding assay reproducibility
Tautomeric homogeneity (N6-methyl lock)
NMR/SPR binding kinetics consistency
Parallel library C7 diversification
Synthetic accessibility via N6-methyl vector
Direct C7 functionalization without N6 protection
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